potassium;ethanethioate potassium;ethanethioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13361829
InChI: InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
SMILES:
Molecular Formula: C2H3KOS
Molecular Weight: 114.21 g/mol

potassium;ethanethioate

CAS No.:

Cat. No.: VC13361829

Molecular Formula: C2H3KOS

Molecular Weight: 114.21 g/mol

* For research use only. Not for human or veterinary use.

potassium;ethanethioate -

Specification

Molecular Formula C2H3KOS
Molecular Weight 114.21 g/mol
IUPAC Name potassium;ethanethioate
Standard InChI InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Standard InChI Key AFNBMGLGYSGFEZ-UHFFFAOYSA-M
Isomeric SMILES CC(=S)[O-].[K+]
Canonical SMILES CC(=S)[O-].[K+]

Introduction

Chemical Identification and Structural Characteristics

Potassium ethanethioate is systematically named as the potassium salt of ethanethioic acid. Its molecular structure comprises a thioacetate anion (CH₃COS⁻) coordinated to a potassium cation (K⁺). The compound crystallizes in a monoclinic lattice, with sulfur’s electronegativity influencing its reactivity profile. Key identifiers include:

PropertyValueSource
Molecular FormulaC₂H₃KOS
Molecular Weight114.21 g/mol
CAS Registry Number10387-40-3
Density1.58 g/cm³
Melting Point173–176 °C (literature)
Water SolubilitySoluble
Hydrolytic SensitivityStable under neutral conditions

The thioacetate group’s resonance stabilization enhances its nucleophilic character, enabling reactions with electrophiles like aryl halides. Infrared spectroscopy typically shows a strong C=S stretch near 1,150 cm⁻¹, distinguishing it from oxygenated acetates .

Synthesis and Industrial Production

Traditional Synthesis Routes

Historically, potassium ethanethioate was produced via the reaction of potassium carbonate (K₂CO₃) with thioacetic acid (CH₃COSH) in aqueous media:

2CH3COSH+K2CO32CH3COSK+CO2+H2O2\, \text{CH}_3\text{COSH} + \text{K}_2\text{CO}_3 \rightarrow 2\, \text{CH}_3\text{COSK} + \text{CO}_2 \uparrow + \text{H}_2\text{O}

This method suffered from impurities (e.g., residual K₂CO₃) and low yields (~65%) due to side reactions and hydrolysis at elevated temperatures .

Advanced Ethanol-Mediated Synthesis

A 2020 patent (CN111302994A) introduced a solvent-based approach using high-concentration ethanol to enhance purity (>98%) and yield (>85%):

  • Reaction Setup: Potassium carbonate is suspended in ethanol at −15–40°C under nitrogen.

  • Thioacetic Acid Addition: Slow addition of CH₃COSH prevents exothermic runaway.

  • Crystallization: Ethanol’s low polarity promotes crystallization of CH₃COSK.

  • Centrifugation: Nitrogen-purged centrifugation minimizes oxidative degradation .

This method reduces energy consumption by 40% compared to aqueous routes and enables large-scale production with minimal potassium bicarbonate contamination .

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

Potassium ethanethioate displaces halides (X = Br, I) in aryl and alkyl substrates to form thioesters:

R-X+CH3COSKR-S-C(O)CH3+KX\text{R-X} + \text{CH}_3\text{COSK} \rightarrow \text{R-S-C(O)CH}_3 + \text{KX}

Subsequent hydrolysis, alcoholysis, or ammonolysis yields thiols (RSH), offering a safer alternative to thiourea-based methods . For example, in poly(meth)acrylate systems, this approach avoids ester hydrolysis side reactions common with other thiolation agents .

Palladium-Catalyzed Cross-Couplings

In Suzuki-Miyaura-type reactions, potassium ethanethioate couples with aryl halides/triflates to form S-aryl thioacetates. A 2007 study demonstrated its use in synthesizing salvinorin A analogs, where it reacted with a triflated intermediate to yield a κ-opioid receptor ligand with retained stereochemistry .

Pharmacological and Material Science Applications

Drug Intermediate Synthesis

Potassium ethanethioate is pivotal in producing anti-HIV drugs like rilpivirine, where it introduces sulfur motifs that enhance target binding. Its role in synthesizing salvinorin A derivatives highlights its utility in central nervous system drug discovery .

Polymer Functionalization

In polymer chemistry, the compound grafts thioacetate groups onto polystyrene and polyacrylate backbones. These modified polymers serve as precursors for self-assembled monolayers (SAMs) and metal-organic frameworks (MOFs) .

Comparative Analysis with Potassium Acetate

While structurally analogous, potassium ethanethioate (CH₃COSK) and potassium acetate (CH₃COOK) exhibit divergent properties:

PropertyPotassium EthanethioatePotassium Acetate
Solubility in EthanolHighModerate
Air SensitivityHigh (oxidizes)Low
Biological ActivityThiol precursorElectrolyte
Melting Point173–176°C292°C

Potassium acetate’s primary uses as a deicer and food preservative contrast with ethanethioate’s niche in synthetic chemistry .

Industrial and Research Significance

The global potassium ethanethioate market is projected to grow at 6.2% CAGR (2025–2030), driven by demand for sulfur-containing pharmaceuticals. Challenges persist in storage stability, prompting research into co-crystallization with crown ethers to reduce hygroscopicity.

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